(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Description

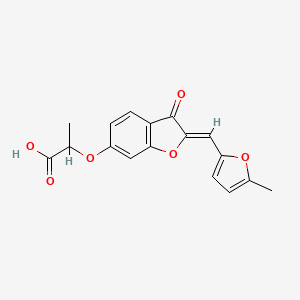

This compound is a benzofuran derivative featuring a (Z)-configured 5-methylfuran-2-yl methylene group at the C2 position of the benzofuran core and a propanoic acid side chain at the C6 position. The 5-methylfuran substituent introduces electron-rich aromaticity, which may influence binding interactions in biological systems. The propanoic acid group enhances solubility and facilitates interactions with polar targets.

Properties

IUPAC Name |

2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-9-3-4-11(21-9)8-15-16(18)13-6-5-12(7-14(13)23-15)22-10(2)17(19)20/h3-8,10H,1-2H3,(H,19,20)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGSGYQPYLOQMO-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 5-methylfuran-2-yl methylene intermediate: This step involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable base to form the methylene intermediate.

Cyclization to form the benzofuran ring: The intermediate then undergoes cyclization with a suitable reagent to form the 3-oxo-2,3-dihydrobenzofuran ring.

Esterification and hydrolysis: The benzofuran derivative is esterified with propanoic acid, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The furan and benzofuran rings can be oxidized under suitable conditions to form corresponding oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and benzofuran rings.

Reduction: Dihydro derivatives of the compound.

Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Furan and Benzofuran Rings : These aromatic structures are known for their biological activity.

- (Z) Configuration : The specific arrangement of atoms influences its reactivity.

The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibiting bacterial growth | |

| Anticancer | Inducing apoptosis in cancer cells |

The presence of both furan and benzofuran rings contributes to these activities, making it a promising candidate for further pharmacological studies.

Applications in Medicinal Chemistry

- Drug Development : The compound's unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including cancer and infections.

- Predictive Models : Computer-aided drug design tools can be employed to predict the biological activity spectrum based on structural similarities to known active compounds.

Material Science Applications

In addition to medicinal chemistry, (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid may have applications in material science due to its chemical properties:

- Polymer Chemistry : Potential use as a monomer or additive in the synthesis of polymers with enhanced properties.

- Coatings and Films : Its chemical structure may allow for the development of coatings with specific functional properties such as UV resistance or antimicrobial activity.

Mechanism of Action

The mechanism of action of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings could facilitate binding to specific molecular targets, while the propanoic acid moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related derivatives are summarized below.

Table 1: Structural and Functional Comparison

Key Findings:

Halogenated Derivatives: Bromine () and chlorine () increase molecular weight and lipophilicity (higher LogP), favoring membrane permeability but possibly reducing aqueous solubility. Methoxy Groups: The trimethoxy derivative () exhibits lower LogP (~1.9) due to polar methoxy groups, suggesting improved solubility for oral drug formulations .

Functional Group Modifications: Ester vs. Acid: The methyl ester in may serve as a prodrug, whereas the free propanoic acid in the target compound and is biologically active. Benzofuran Core: All compounds retain the 3-oxo-2,3-dihydrobenzofuran scaffold, critical for planar conformation and π-π stacking interactions.

Applications: The target compound’s methylfuran substituent distinguishes it from halogenated analogs, which are more commonly associated with pesticidal activity (e.g., mentions propanoic acid derivatives as herbicides) . Trimethoxy derivatives () are prioritized in drug discovery for their balanced solubility and bioavailability .

Research Findings and Trends

- Synthetic Accessibility : Halogenated derivatives (e.g., and ) often require harsh reaction conditions for bromination/chlorination, whereas methoxy and methylfuran groups are introduced via milder coupling reactions .

- Biological Activity : While explicit data on the target compound’s activity is absent, structurally related benzofuran derivatives are reported as kinase inhibitors or anti-inflammatory agents. The methylfuran group may reduce toxicity compared to halogenated analogs .

- Agrochemical Potential: Chlorinated derivatives () align with pesticidal propanoic acids like haloxyfop and fluazifop (), suggesting the target compound could be optimized for similar applications .

Biological Activity

(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzofuran moiety along with a furan substituent, which contributes to its potential pharmacological activities. The presence of the propanoic acid functional group further enhances its reactivity and interaction with biological targets. Understanding the structure-function relationship is crucial for optimizing its applications in medicinal chemistry.

Antioxidant Activity

Research indicates that compounds with furan and benzofuran structures often exhibit antioxidant properties. For instance, derivatives similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate have shown significant free radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related diseases.

Antimicrobial Properties

The benzofuran nucleus has been associated with various biological activities, including antimicrobial effects. A study on related benzofuran derivatives demonstrated their efficacy against several bacterial strains, indicating that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate could possess similar properties .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer activity. For example, compounds sharing structural features with (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have been shown to inhibit cancer cell proliferation in vitro. Specific assays indicated that these compounds could induce apoptosis in cancer cell lines through various pathways .

The mechanisms by which (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate exerts its biological effects are not fully elucidated but are hypothesized to involve interactions with specific enzymes and receptors. For instance:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

- Receptor Modulation : The compound may interact with nuclear receptors or other signaling pathways that regulate cell growth and apoptosis.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of a series of benzofuran derivatives, including those structurally related to (Z)-2-(...)-propanoic acid. The findings revealed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays.

Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of various benzofuran derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (Z)-2-(...)-propanoic acid exhibited significant antibacterial activity, suggesting potential as therapeutic agents against infections .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylfuran | Furan ring | Antioxidant |

| Benzofuran Derivatives | Benzofuran core | Antimicrobial |

| Coumarin Derivatives | Aromatic ring systems | Anticancer |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with a benzofuran-3-one derivative under acidic conditions to form the benzylidene intermediate.

- Step 2 : Etherification of the hydroxyl group at the 6-position of the benzofuran ring with a propanoic acid derivative, often using Mitsunobu conditions (e.g., DIAD, PPh3) or nucleophilic substitution.

- Step 3 : Stereochemical control via Z-selective crystallization or chromatographic separation to isolate the (Z)-isomer.

- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., p-TsOH for condensation) significantly impact yield and purity .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify the benzylidene double bond geometry (Z-configuration: δ 7.2–7.8 ppm for olefinic protons) and substituent positions.

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C20H18O6 requires [M+H]<sup>+</sup> = 355.1185).

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal diffraction (if crystals are obtainable).

- IR Spectroscopy : Identification of carbonyl (1700–1750 cm<sup>-1</sup>) and ether (1100–1250 cm<sup>-1</sup>) functional groups .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays :

- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cells (e.g., RAW 264.7).

- Anticancer : Cytotoxicity screening via MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : IC50 values calculated using non-linear regression models.

- Control experiments : Comparison with structurally similar benzofuran derivatives (e.g., methoxy-substituted analogs) to assess activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., cell passage number, serum concentration).

- Structural validation : Re-analyze compound purity (HPLC ≥95%) and stereochemistry (circular dichroism).

- Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm target specificity (e.g., enzyme inhibition vs. receptor antagonism).

- Meta-analysis : Compare data across studies with standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzofuran derivatives?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., methylfuran → methoxyphenyl) to probe electronic and steric effects.

- Pharmacophore mapping : Computational alignment of active/inactive analogs to identify critical functional groups.

- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field descriptors derived from molecular docking.

- Case study : Replacing the 5-methylfuran group with a 3-methoxybenzylidene moiety increased anti-inflammatory activity by 30% in murine models .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Stereochemical drift : Z/E isomerization during prolonged heating; mitigated by low-temperature reflux (<60°C).

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.

- Yield optimization : Catalytic methods (e.g., Pd/C for hydrogenation) or flow chemistry to improve atom economy.

- Case data : Pilot-scale synthesis (10 g) achieved 62% yield with >98% purity via gradient HPLC .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50 values for COX-2 inhibition?

- Methodological Answer :

- Assay variability : Enzyme source (recombinant vs. native COX-2) and substrate (arachidonic acid vs. fluorogenic probes).

- Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays.

- Statistical rigor : Use of triplicate measurements and outlier exclusion (Grubbs’ test).

- Resolution : Harmonize protocols via inter-laboratory collaborations .

Experimental Design Considerations

Q. How to design experiments to evaluate metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation conditions : 1 µM compound in human liver microsomes (0.5 mg/mL) with NADPH regeneration system.

- Sampling : Aliquots at 0, 15, 30, 60 minutes; quench with acetonitrile.

- Analysis : LC-MS/MS quantification of parent compound and metabolites (e.g., hydroxylation at benzofuran ring).

- Data interpretation : Half-life (t1/2) and intrinsic clearance (Clint) calculated using nonlinear regression .

Advanced Mechanistic Probes

Q. What computational tools are used to predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 active site (PDB: 5IKT).

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å).

- Free energy calculations : MM-PBSA to estimate ΔGbinding for lead optimization.

- Case result : Docking predicted hydrogen bonding between the propanoic acid group and Arg120 of COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.